molecular formula C22H22K2N2O7S3 B14659811 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt CAS No. 37556-93-7

1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt

Cat. No.: B14659811
CAS No.: 37556-93-7
M. Wt: 600.8 g/mol
InChI Key: ZEGBJYWCZWQJST-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a thioureido group attached to a pentyloxyphenyl moiety. The dipotassium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves multiple steps:

    Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 3 positions. This is typically achieved using concentrated sulfuric acid under controlled temperature conditions.

    Thioureido Group Introduction: The next step involves the introduction of the thioureido group. This is done by reacting the sulfonated naphthalene with thiourea in the presence of a suitable catalyst.

    Pentyloxyphenyl Substitution: The final step involves the substitution of the thioureido group with a pentyloxyphenyl moiety. This is achieved through a nucleophilic substitution reaction using pentyloxyphenyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled sulfonation and thioureido group introduction.

    Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to ensure consistent product quality and yield.

    Purification: The final product is purified using crystallization and filtration techniques to obtain the dipotassium salt form.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfinic acids or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinic acids and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific functional groups.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves:

    Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activities.

    Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt
  • 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioureido group and pentyloxyphenyl moiety provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

37556-93-7

Molecular Formula

C22H22K2N2O7S3

Molecular Weight

600.8 g/mol

IUPAC Name

dipotassium;7-[(4-pentoxyphenyl)carbamothioylamino]naphthalene-1,3-disulfonate

InChI

InChI=1S/C22H24N2O7S3.2K/c1-2-3-4-11-31-18-9-7-16(8-10-18)23-22(32)24-17-6-5-15-12-19(33(25,26)27)14-21(20(15)13-17)34(28,29)30;;/h5-10,12-14H,2-4,11H2,1H3,(H2,23,24,32)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

ZEGBJYWCZWQJST-UHFFFAOYSA-L

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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